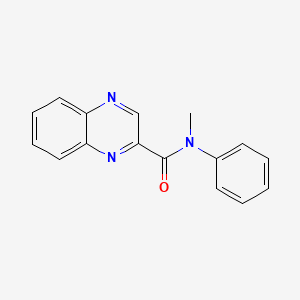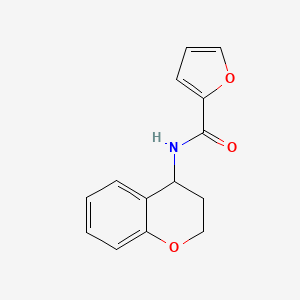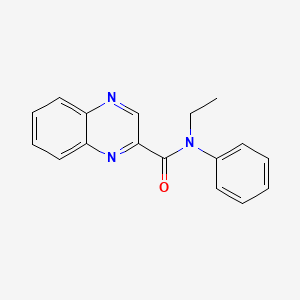
N-ethyl-N-phenylquinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-phenylquinoxaline-2-carboxamide (EQ) is a synthetic compound that has been widely used in scientific research for its neuroprotective and neurotrophic properties. EQ is a quinoxaline derivative that has a unique chemical structure, making it a valuable tool for investigating the mechanisms of action that underlie neuroprotection and neuroregeneration.
Wirkmechanismus
N-ethyl-N-phenylquinoxaline-2-carboxamide exerts its neuroprotective effects by inhibiting the activation of N-methyl-D-aspartate (NMDA) receptors, which are involved in the process of excitotoxicity. N-ethyl-N-phenylquinoxaline-2-carboxamide also activates the extracellular signal-regulated kinase (ERK) pathway, which is involved in neurotrophic signaling and the promotion of neuronal survival.
Biochemical and Physiological Effects:
N-ethyl-N-phenylquinoxaline-2-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and synaptic plasticity. N-ethyl-N-phenylquinoxaline-2-carboxamide also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-N-phenylquinoxaline-2-carboxamide is a highly potent and selective NMDA receptor antagonist, making it a valuable tool for investigating the role of NMDA receptors in neurodegenerative diseases. However, N-ethyl-N-phenylquinoxaline-2-carboxamide has a relatively short half-life and can be toxic at high concentrations, which limits its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-ethyl-N-phenylquinoxaline-2-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists that could be used as therapeutic agents in treating neurodegenerative diseases. Another area of interest is the investigation of the role of N-ethyl-N-phenylquinoxaline-2-carboxamide in promoting neuroregeneration and synaptic plasticity. Finally, further studies are needed to assess the safety and efficacy of N-ethyl-N-phenylquinoxaline-2-carboxamide in preclinical and clinical trials.
Synthesemethoden
N-ethyl-N-phenylquinoxaline-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-N-phenylbenzamide with ethyl chloroformate and 1,2-diaminoethane. The resulting product is then subjected to a series of purification steps to obtain pure N-ethyl-N-phenylquinoxaline-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-phenylquinoxaline-2-carboxamide has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-ethyl-N-phenylquinoxaline-2-carboxamide has been shown to protect neurons from oxidative stress and excitotoxicity, which are key factors in the development of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-ethyl-N-phenylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-2-20(13-8-4-3-5-9-13)17(21)16-12-18-14-10-6-7-11-15(14)19-16/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGPNXWZHSCFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-phenylquinoxaline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


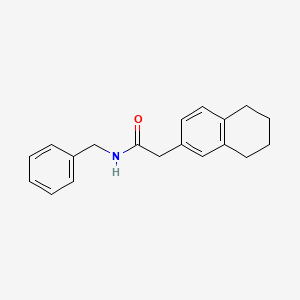
![1-prop-2-enyl-3-[4-[6-(prop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458103.png)
![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-1-pyrrolidin-1-ylethanone](/img/structure/B7458118.png)

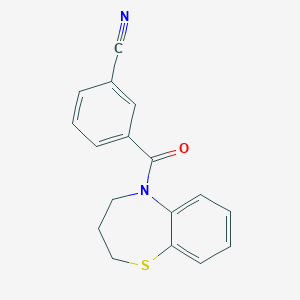
![3-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458136.png)

![4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)
![4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B7458154.png)


